BenchChemオンラインストアへようこそ!

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

Process Chemistry Larotrectinib Synthesis Intermediate Yield Optimization

5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole (CAS 1443623-92-4) is a fluorinated dihydropyrrole heterocycle with the molecular formula C10H9F2N and a molecular weight of 181.18 g/mol. It serves as a pivotal intermediate in the multi‑step synthesis of larotrectinib (LOXO‑101), a first‑in‑class tropomyosin receptor kinase (TRK) inhibitor approved for treating NTRK‑fusion‑positive solid tumors.

Molecular Formula C10H9F2N
Molecular Weight 181.18 g/mol
CAS No. 1443623-92-4
Cat. No. B3240662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole
CAS1443623-92-4
Molecular FormulaC10H9F2N
Molecular Weight181.18 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C10H9F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6H,1-2,5H2
InChIKeyQIZHVCUPPAMGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole (CAS 1443623-92-4): Critical Larotrectinib Intermediate and Reductase Substrate


5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole (CAS 1443623-92-4) is a fluorinated dihydropyrrole heterocycle with the molecular formula C10H9F2N and a molecular weight of 181.18 g/mol [1][2]. It serves as a pivotal intermediate in the multi‑step synthesis of larotrectinib (LOXO‑101), a first‑in‑class tropomyosin receptor kinase (TRK) inhibitor approved for treating NTRK‑fusion‑positive solid tumors . Unlike final drug substances, this compound is not intended for direct therapeutic use; rather, its chemical structure—featuring a 2,5‑difluorophenyl substituent on a partially saturated pyrrole ring—enables a critical enantioselective reduction step that yields the chiral (2R)-2-(2,5‑difluorophenyl)pyrrolidine pharmacophore [3].

Why Generic Dihydropyrrole Intermediates Cannot Substitute for 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole in TRK Inhibitor Synthesis


The 2,5‑difluorophenyl substitution pattern and the partially unsaturated dihydropyrrole ring are not arbitrary; they are precisely tuned for the downstream enantioselective enzymatic reduction to (2R)-2-(2,5‑difluorophenyl)pyrrolidine, the essential chiral building block of larotrectinib [1]. A closely related analog—such as a 3,4‑difluorophenyl regioisomer or a fully aromatic pyrrole derivative—would fail to engage the imine reductase active site with the same stereoselectivity or reaction efficiency, leading to diminished enantiomeric excess (ee) and lower overall process yield [2]. Moreover, the ECHA registration explicitly restricts this substance to “intermediate use only,” underscoring that its value lies solely in its precise chemical functionality within a defined synthetic route [3]. Substitution with a “generic” dihydropyrrole scaffold therefore introduces unacceptable risks: altered reactivity, potential for off‑target impurities, and non‑compliance with established regulatory starting material definitions.

Quantitative Evidence for Selecting 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole: Yield, Purity, and Structural Validation


Superior Synthetic Yield Achieved in a Scalable One‑Pot Ammonolysis‑Cyclization Process

In a scalable process validated at 50 g scale, the target compound is synthesized from 4‑chloro‑1‑(2,5‑difluorophenyl)butan‑1‑one via a one‑pot ammonolysis‑cyclization method. This route delivers a two‑step total yield of 93%, which is a direct and quantitative improvement over alternative, multi‑step syntheses that typically range between 70‑85% for analogous dihydropyrrole intermediates [1]. The high yield directly translates to reduced raw material costs and waste per batch.

Process Chemistry Larotrectinib Synthesis Intermediate Yield Optimization

High Purity Attained Without Chromatographic Purification

The patented synthetic route consistently yields the target compound with a gas chromatography (GC) purity of 98.5% (Embodiment 1) and 98.2% (Embodiment 2) directly from the workup, without requiring column chromatography [1]. This is a critical differentiator from many small‑scale laboratory preparations, which often necessitate costly and time‑consuming chromatographic purification to achieve ≥95% purity.

Purity Specification Quality Control Intermediate Procurement

Validated Binding Mode in Engineered Imine Reductase Enables Enantioselective Larotrectinib Synthesis

X‑ray crystallography (PDB ID: 7Y8L, resolution 2.41 Å) confirms that the compound binds specifically within the active site of an engineered imine reductase (ScIRED‑R2‑V3) from *Streptomyces clavuligerus* [1]. This is not a generic enzyme‑substrate interaction; the 2,5‑difluorophenyl group makes defined hydrophobic contacts that are absent in non‑fluorinated or mono‑fluorinated analogs, as inferred from comparative structural studies with related reductase substrates [2]. The precise binding geometry is a prerequisite for the high enantioselectivity (typically >99% ee) achieved in the subsequent reduction step to yield (2R)-2-(2,5‑difluorophenyl)pyrrolidine.

Biocatalysis Structural Biology Enantioselective Reduction

Demonstrated Scalability in Multi‑Kilogram Production Settings

Multiple vendors list this compound as an industrial raw material available in 25 kg and 200 kg packaging, with reported purities up to 99% [1][2]. This contrasts sharply with many research‑grade dihydropyrrole analogs that are only available in gram to 100 g quantities. The existence of established, multi‑kilogram supply chains is a direct, quantitative indicator of industrial validation and procurement feasibility.

Process Scale‑Up Industrial Manufacturing Supply Chain Reliability

Regulatory Clarity: Exclusively Registered as an Intermediate Under REACH

The compound is registered with the European Chemicals Agency (ECHA) under EC number 845‑721‑9 with an explicit classification of “Intermediate” and “Intermediate use only” [1]. This regulatory designation provides clear supply chain guidance: the substance is not intended for direct use in final drug product, reducing ambiguity in procurement documentation. Closely related pyrrole derivatives without this specific registration may face import/export delays or additional compliance burdens.

Regulatory Compliance REACH Registration Supply Chain Management

Validated Application Scenarios for 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole in Pharmaceutical R&D and Manufacturing


GMP Manufacturing of Larotrectinib (LOXO‑101) Active Pharmaceutical Ingredient

This compound is the established starting material for the pivotal enantioselective reduction step in larotrectinib synthesis. Procuring this intermediate at the 25‑200 kg scale with validated 98.5%+ purity (per CN111393347B) directly supports commercial‑scale GMP production, minimizing purification costs and ensuring batch‑to‑batch consistency [1][2].

Biocatalytic Process Development and Imine Reductase Engineering

The co‑crystal structure (PDB 7Y8L, 2.41 Å) provides a validated starting point for rational enzyme engineering efforts aimed at improving reductase activity, thermostability, or substrate scope [3]. Researchers can use this compound as a benchmark substrate to screen novel reductase variants and compare kinetic parameters.

Analytical Method Development and Reference Standard Preparation

With GC purity confirmed at 98.2‑98.5% in the patent literature, the compound serves as a suitable reference material for developing and validating analytical methods (GC, HPLC‑UV/MS) to monitor the reduction step in larotrectinib production [1]. Its defined impurity profile aids in establishing robust in‑process control strategies.

Supply Chain Qualification for Late‑Stage Clinical and Commercial Manufacturing

The compound's REACH registration as an intermediate and availability from multiple industrial vendors in bulk quantities (≥25 kg) make it a candidate for vendor qualification studies [2][4]. Procurement teams can leverage existing supply chain data to secure reliable sourcing for Phase III and commercial manufacturing campaigns.

Quote Request

Request a Quote for 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.